molecular formula C9H13ClN2O B2378800 N-(4-aminophenyl)propanamide hydrochloride CAS No. 1171829-70-1

N-(4-aminophenyl)propanamide hydrochloride

Cat. No. B2378800
M. Wt: 200.67
InChI Key: BSVGWBAIDDHUSN-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)propanamide hydrochloride” is represented by the formula C9H13ClN2O . The compound is a sodium channel blocker .


Physical And Chemical Properties Analysis

“N-(4-aminophenyl)propanamide hydrochloride” has a molecular weight of 200.66 . It is typically stored at room temperature .

Scientific Research Applications

Immunomodulatory Potential

  • N-aryl-3-(indol-3-yl)propanamides, which are structurally related to N-(4-aminophenyl)propanamide, have been found to exhibit significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

Neuropharmacological Applications

  • Compounds structurally similar to N-(4-aminophenyl)propanamide, specifically 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives, have been explored as human TRPV1 antagonists. These compounds showed promise in antagonizing hTRPV1 activation by various stimuli, indicating potential applications in neuropharmacology (Kim et al., 2018).

Anticonvulsant Properties

  • Research on N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to N-(4-aminophenyl)propanamide, showed potential as anticonvulsants. These compounds demonstrated effectiveness in mouse models against seizures, suggesting their utility in treating epilepsy (Idris et al., 2011).

Antimalarial Activity

  • Aminoacetamide derivatives, including those structurally related to N-(4-aminophenyl)propanamide, have been investigated as antimalarial agents. One specific compound showed significant activity against the intraerythrocytic stages of Plasmodium falciparum, indicating its potential as a new lead for malaria treatment (Norcross et al., 2019).

Analgesic Applications

  • N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to N-(4-aminophenyl)propanamide, have been identified as potent TRPV1 antagonists with analgesic activity in rat neuropathic pain models. This highlights their potential in pain management (Kim et al., 2012).

Cancer Research

  • In the context of cancer research, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a compound related to N-(4-aminophenyl)propanamide, has been studied for its properties in treating prostate cancer. Quantum chemical studies have provided insights into its interaction with androgen receptors, which is crucial for understanding its mechanism of action in prostate cancer treatment (Otuokere & Amaku, 2015).

Environmental Applications

  • The degradation kinetics of organic compounds in soils, including those similar to N-(4-aminophenyl)propanamide, have been studied to understand the environmental fate of such chemicals. This research is vital for assessing the environmental impact and safety of these compounds (Nicholls et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, “N-(4-Aminophenyl)propanamide”, suggests that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-(4-aminophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVGWBAIDDHUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)propanamide hydrochloride

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